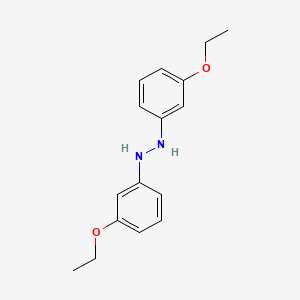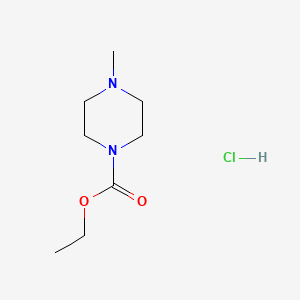
Octyl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This ester is formed through the reaction of 4-chlorobutanoic acid and octanol. Esters like octyl 4-chlorobutanoate are known for their distinctive odors and are commonly used in various industries, including the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl 4-chlorobutanoate can be synthesized through the esterification reaction between 4-chlorobutanoic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters, offering an environmentally friendly alternative to traditional chemical catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 4-chlorobutanoate primarily undergoes hydrolysis, transesterification, and reduction reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of 4-chlorobutanoic acid and octanol . Transesterification involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: 4-chlorobutanoic acid and octanol.
Transesterification: A different ester and alcohol.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Octyl 4-chlorobutanoate has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a model compound in studies involving esterification and hydrolysis reactions. Additionally, its unique structure makes it a valuable compound for investigating the effects of ester functional groups on biological systems .
In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its pleasant odor . Its use in the synthesis of other esters and organic compounds also makes it an important intermediate in organic synthesis .
Mecanismo De Acción
The mechanism of action of octyl 4-chlorobutanoate involves its interaction with enzymes and other biological molecules. In hydrolysis reactions, the ester bond is cleaved by esterases, resulting in the formation of 4-chlorobutanoic acid and octanol . The ester group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chlorovalerate
- Ethyl 6-chlorohexanoate
- Methyl 7-chloroheptanoate
- Ethyl 8-chlorooctanoate
Uniqueness
Octyl 4-chlorobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a longer alkyl chain, which can influence its solubility, boiling point, and reactivity. This makes it particularly useful in applications requiring specific ester characteristics .
Propiedades
Número CAS |
2323-82-2 |
|---|---|
Fórmula molecular |
C12H23ClO2 |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
octyl 4-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-11-15-12(14)9-8-10-13/h2-11H2,1H3 |
Clave InChI |
JLYKWKRZFITWIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




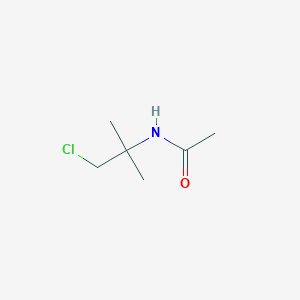

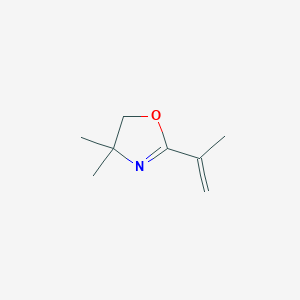

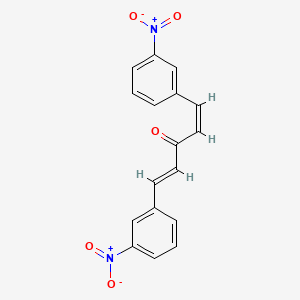
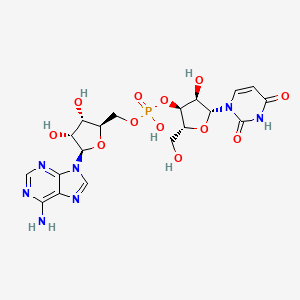
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)

